

Application Notes and Protocols for EB-42486 (XL01126) In Vivo Studies

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Compound of Interest

Compound Name: EB-42486

Cat. No.: B10823870

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Introduction

EB-42486, also identified as XL01126, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).^[1]^[2]^[3]^[4]^[5]^[6]^[7] LRRK2 is a key target in the research of neurodegenerative diseases, particularly Parkinson's disease. As a PROTAC, **EB-42486** functions by recruiting an E3 ubiquitin ligase to LRRK2, leading to its ubiquitination and subsequent degradation by the proteasome.^[1] This document provides a comprehensive overview of the available in vivo dosage information and protocols for **EB-42486**, based on preclinical studies.

In Vitro Activity of EB-42486 (XL01126)

In vitro studies have demonstrated that **EB-42486** is a highly effective degrader of LRRK2 in various cell lines. Key quantitative data from these studies are summarized below.

Cell Line	LRRK2 Genotype	DC ₅₀ (4h)	D _{max} (4h)	Reference
Mouse Embryonic Fibroblasts (MEFs)	Wild-Type (WT)	32 nM	82%	[2][3]
Mouse Embryonic Fibroblasts (MEFs)	G2019S Mutant	14 nM	90%	[2][3]
Human Peripheral Blood Mononuclear Cells (PBMCs)	-	72 nM (DC ₅₀ , 24h = 17 nM)	-	[1][2]

DC₅₀: Half-maximal degradation concentration. D_{max}: Maximum degradation.

In Vivo Pharmacokinetics in Mice

A key study has characterized the pharmacokinetic profile of **EB-42486** (XL01126) in CD-1 mice following single intravenous (IV), intraperitoneal (IP), and oral (PO) administrations. These findings confirm the compound's oral bioavailability and its ability to penetrate the blood-brain barrier, a critical feature for targeting neurological diseases.[1]

Adminis- tration Route	Dose (mg/kg)	C _{max} (ng/mL)	T _{max} (h)	AUC _{0–last} (h*ng/mL)	Bioavail- ability (F)	Brain Penetrat- ion	Referen- ce
Intraveno- us (IV)	5	-	-	-	-	Yes	[1]
Intraperit- oneal (IP)	30	7700	0.25	-	-	Yes	[1]
Oral (PO)	30	3620	2	-	15%	Yes	[1]

C_{max}: Maximum plasma concentration. T_{max}: Time to reach maximum plasma concentration.

AUC_{0–last}: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

Pharmacokinetic Study in Mice

This protocol outlines the methodology for assessing the pharmacokinetic properties of **EB-42486** in mice.

Animal Model:

- Species: Mouse
- Strain: CD-1
- Sex: Male
- Number of animals: Sufficient to obtain statistically meaningful data.

Drug Formulation and Administration:

- Formulation: The specific vehicle for solubilizing **EB-42486** for in vivo administration should be optimized. A common approach for PROTACs involves a mixture of solvents such as

DMSO, PEG, and saline.

- Dosing:
 - Intravenous (IV): 5 mg/kg
 - Intraperitoneal (IP): 30 mg/kg
 - Oral (PO): 30 mg/kg

Sample Collection:

- Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Plasma is separated by centrifugation.
- At the end of the study, brain tissue is collected to assess blood-brain barrier penetration.

Bioanalytical Method:

- Plasma and brain homogenate concentrations of **EB-42486** are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

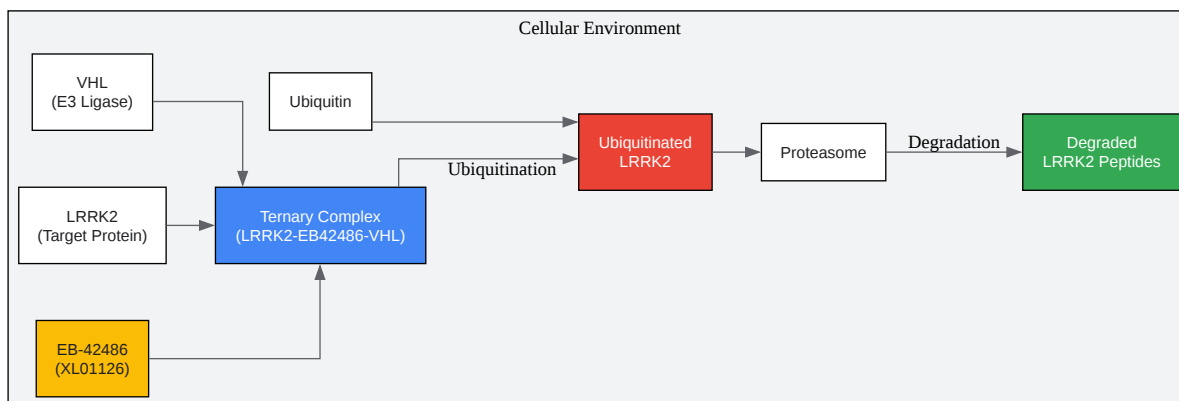
Data Analysis:

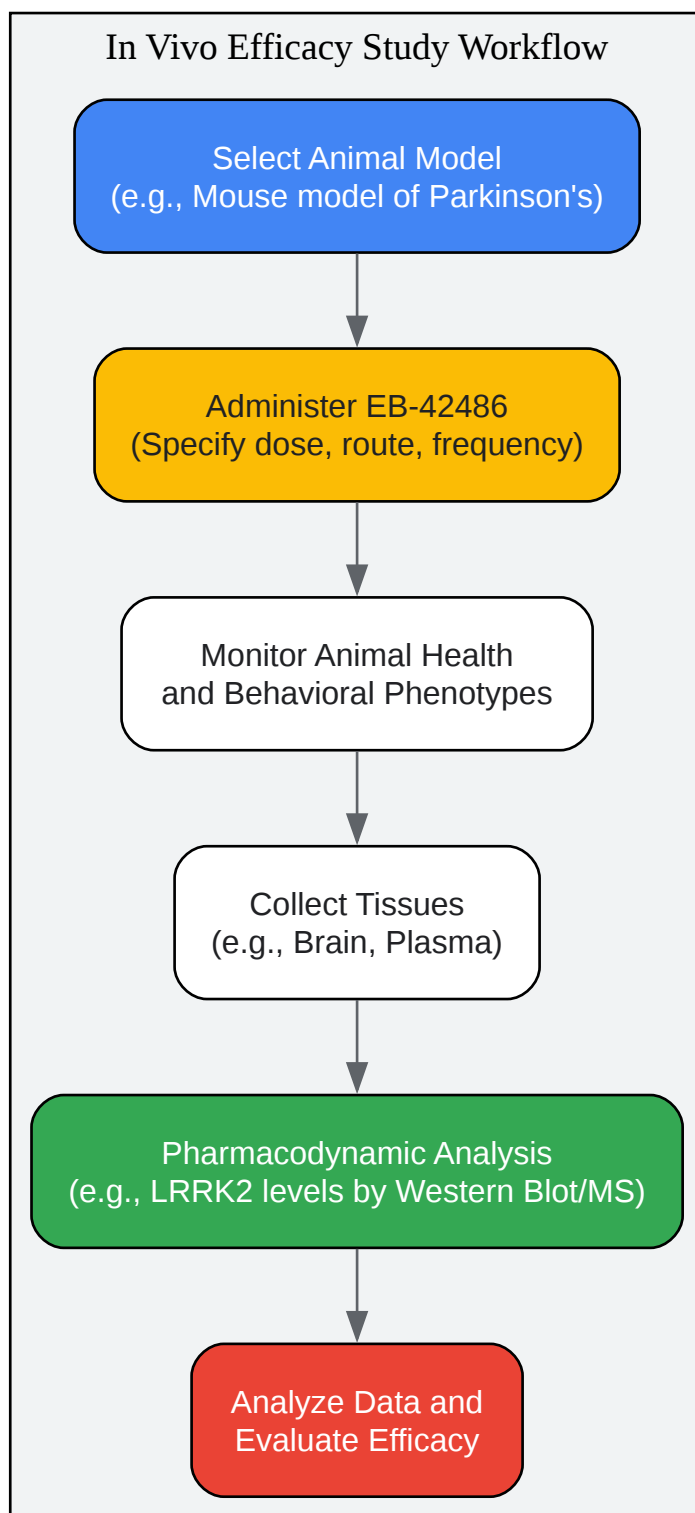
- Pharmacokinetic parameters (C_{max} , T_{max} , AUC, and bioavailability) are calculated using appropriate software (e.g., Phoenix WinNonlin).

Signaling Pathway and Experimental Workflow

Mechanism of Action: LRRK2 Degradation

EB-42486 operates as a PROTAC, hijacking the cell's natural protein disposal system to eliminate LRRK2. The workflow for this process is depicted below.





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